molecular formula C7H11BrO2 B2463722 Methyl 3-bromocyclopentanecarboxylate CAS No. 1311312-00-1

Methyl 3-bromocyclopentanecarboxylate

Cat. No.: B2463722
CAS No.: 1311312-00-1
M. Wt: 207.067
InChI Key: NBNSTTSIQITBMQ-UHFFFAOYSA-N
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Description

Methyl 3-bromocyclopentanecarboxylate (CAS 1311312-00-1) is a valuable chemical building block in organic and medicinal chemistry research. This compound, with the molecular formula C 7 H 11 BrO 2 and a molecular weight of 207.07 g/mol, features both an ester and a bromine substituent on a cyclopentane ring, making it a versatile intermediate for various chemical transformations . Its primary research application is as a key synthetic intermediate in the development of active pharmaceutical ingredients. Specifically, it is employed in the synthesis of sphingosine-1-phosphate receptor agonists, which are a significant class of bioactive compounds . The bromine atom on the ring acts as a good leaving group, facilitating nucleophilic substitution reactions. This reactivity allows researchers to form new carbon-nitrogen or carbon-sulfur bonds, which is critical for constructing more complex molecular architectures with potential therapeutic value . The compound should be stored sealed in a dry environment at 2-8°C and is typically shipped at room temperature . As a reagent, it is classified with the signal word "Warning" under GHS standards and may cause health effects such as skin and eye irritation or toxicity if swallowed . Please note: This product is for Research Use Only (RUO) and is intended for laboratory research and further manufacturing of substances for research use. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNSTTSIQITBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profile and General Chemical Transformations of Methyl 3 Bromocyclopentanecarboxylate

Reactions Involving the Bromine Moiety

The bromine atom, being a good leaving group, is the primary site for reactions that form new carbon-carbon or carbon-heteroatom bonds at the C3 position of the cyclopentane (B165970) ring.

The carbon atom attached to the bromine in methyl 3-bromocyclopentanecarboxylate is a secondary electrophilic center, susceptible to attack by nucleophiles. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the nucleophile, solvent, and reaction conditions.

Strong, unhindered nucleophiles in polar aprotic solvents will favor a bimolecular substitution (S(_N)2) pathway. This reaction proceeds with inversion of stereochemistry at the C3 position. For instance, reaction with sodium azide (NaN(_3)) would yield methyl 3-azidocyclopentanecarboxylate. A specific example of an S(_N)2 reaction is the alkylation of an indole derivative. In a patented synthesis, 3-(3-chloro-4-isopropoxyphenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was deprotonated with sodium hydride to form the corresponding indole anion, which then acted as a nucleophile, displacing the bromide from this compound to form a new C-N bond. google.com.na The addition of sodium iodide can catalyze this type of reaction through the in situ formation of the more reactive iodo-analog via the Finkelstein reaction. google.com.na

Conversely, in the presence of weak nucleophiles and polar protic solvents (e.g., water or alcohols), a unimolecular substitution (S(_N)1) mechanism may be favored. This would involve the formation of a secondary carbocation intermediate at the C3 position, leading to a mixture of stereoisomers in the product. For example, solvolysis in methanol would likely yield a mixture of cis- and trans-methyl 3-methoxycyclopentanecarboxylate.

Nucleophile Product Reaction Type
Indole AnionMethyl 3-(indol-1-yl)cyclopentanecarboxylate derivativeS(_N)2
Azide (N(_3)(-))Methyl 3-azidocyclopentanecarboxylateS(_N)2
Cyanide (CN(-))Methyl 3-cyanocyclopentanecarboxylateS(_N)2
Hydroxide (OH(-))Methyl 3-hydroxycyclopentanecarboxylateS(_N)1/S(_N)2
Methoxide (CH(_3)O(-))Methyl 3-methoxycyclopentanecarboxylateS(_N)1/S(_N)2

The carbon-bromine bond can be cleaved through various reductive methods to yield methyl cyclopentanecarboxylate. This transformation, known as dehalogenation, can be achieved using several reducing agents.

Catalytic hydrogenation is a common method for the reductive dehalogenation of alkyl halides. This typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). The reaction is generally clean and efficient.

Alternatively, radical-based reductions using tin hydrides, such as tributyltin hydride (Bu(_3)SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN), are effective for removing halogen atoms. Silanes, in the presence of a suitable initiator, can also be employed as a less toxic alternative to tin hydrides.

Dissolving metal reductions, using metals like zinc in an acidic medium or sodium in a protic solvent, can also effect the dehalogenation of alkyl bromides.

Reagent Conditions Product
H(_2), Pd/CCatalytic HydrogenationMethyl cyclopentanecarboxylate
Bu(_3)SnH, AIBNRadical DehalogenationMethyl cyclopentanecarboxylate
Zn, CH(_3)COOHDissolving Metal ReductionMethyl cyclopentanecarboxylate

Reactions of the Methyl Ester Functionality

The methyl ester group offers another site for chemical modification, primarily through reactions at the electrophilic carbonyl carbon.

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-bromocyclopentanecarboxylic acid. This transformation can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.org To drive the equilibrium towards the carboxylic acid, a large excess of water is typically used.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org The resulting carboxylate is then protonated in a separate acidic workup step to yield the carboxylic acid.

Transesterification can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. For example, heating the compound in ethanol with a catalytic amount of sulfuric acid would result in the formation of ethyl 3-bromocyclopentanecarboxylate and methanol. masterorganicchemistry.com This is an equilibrium process, and the use of the new alcohol as the solvent is a common strategy to drive the reaction to completion.

Reaction Reagents Product
Acid-catalyzed HydrolysisH(_2)O, H3-Bromocyclopentanecarboxylic acid
Base-catalyzed Hydrolysis1. NaOH, H(_2)O 2. H3-Bromocyclopentanecarboxylic acid
TransesterificationR'OH, H or R'O(-)3-Bromocyclopentanecarboxylate (OR' ester)

The methyl ester functionality can be reduced to a primary alcohol, (3-bromocyclopentyl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH(_4)) is a powerful and common reagent for the reduction of esters to alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.

Sodium borohydride (NaBH(_4)) is generally not reactive enough to reduce esters but can be used in the presence of certain additives or at higher temperatures. A milder alternative to LiAlH(_4) is lithium borohydride (LiBH(_4)), which can selectively reduce esters in the presence of other functional groups.

Reducing Agent Product
Lithium aluminum hydride (LiAlH(_4))(3-Bromocyclopentyl)methanol
Lithium borohydride (LiBH(_4))(3-Bromocyclopentyl)methanol

Potential for Metal-Mediated Reactions and Cycloaddition Chemistry

The presence of the bromine atom allows for the formation of organometallic intermediates, which can then be used in a variety of carbon-carbon bond-forming reactions. The cyclopentene ring system, which can be potentially formed via elimination, could participate in cycloaddition reactions.

The reaction of this compound with magnesium metal in an ether solvent would likely lead to the formation of a Grignard reagent, (3-(methoxycarbonyl)cyclopentyl)magnesium bromide. masterorganicchemistry.comlibretexts.orgyoutube.com This organometallic species is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide. However, the presence of the ester functionality within the same molecule could lead to self-condensation or polymerization, making the formation and subsequent reaction of the Grignard reagent challenging. To circumvent this, a Barbier-type reaction could be employed, where the alkyl halide is reacted with a metal, such as zinc or magnesium, in the presence of the electrophile. wikipedia.orgchemrxiv.orgmdpi.comucl.ac.uk This generates the organometallic species in situ, which then reacts immediately with the electrophile.

Elimination of HBr from this compound, for instance, using a non-nucleophilic base, could generate methyl cyclopent-2-enecarboxylate or methyl cyclopent-3-enecarboxylate. These unsaturated esters could then act as dienophiles in Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.comwvu.eduyoutube.com For example, reaction with a diene like butadiene would lead to the formation of a bicyclic adduct. The reactivity of the cyclopentene derivative as a dienophile would be enhanced by the electron-withdrawing ester group.

Reaction Type Potential Reagents/Conditions Potential Intermediate/Product
Grignard FormationMg, Ether(3-(Methoxycarbonyl)cyclopentyl)magnesium bromide
Barbier ReactionZn or Mg, ElectrophileIn situ organometallic species, followed by reaction with electrophile
Diels-Alder ReactionBase (for elimination), then DieneBicyclic ester adduct

Applications of Methyl 3 Bromocyclopentanecarboxylate As a Chemical Building Block

Role in the Synthesis of Complex Organic Structures

The cyclopentane (B165970) ring is a fundamental structural motif present in numerous natural products and biologically active compounds. Methyl 3-bromocyclopentanecarboxylate serves as a key precursor for the elaboration of this core structure into more complex molecular architectures. The presence of the bromine atom at the 3-position allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as nucleophilic substitution and cross-coupling reactions. This reactivity enables chemists to introduce diverse functional groups and build intricate carbon skeletons.

For instance, the cyclopentane framework derived from this starting material is a crucial component in the synthesis of carbocyclic nucleoside analogues. nih.govresearchgate.netresearchgate.net These compounds, where the furanose sugar of natural nucleosides is replaced by a cyclopentane ring, often exhibit significant antiviral and anticancer properties. The synthetic routes to these molecules frequently involve the strategic displacement of the bromide in precursors derived from this compound to install the nucleobase mimic.

Furthermore, the ester functionality of this compound provides another handle for chemical manipulation. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into other functional groups, further expanding its synthetic utility. This dual reactivity of the bromo and ester groups makes it a powerful tool for the convergent synthesis of complex target molecules.

Utilization as a Chiral Synthon in Asymmetric Synthesis

Chirality plays a pivotal role in the biological activity of many pharmaceuticals and agrochemicals. Consequently, the development of methods for the synthesis of enantiomerically pure compounds is of paramount importance. This compound, although achiral itself, can be transformed into valuable chiral synthons through various asymmetric synthesis strategies. nih.govresearchgate.netnih.gov

One common approach involves the enantioselective enzymatic resolution of a racemic mixture of a derivative of this compound. This process selectively modifies one enantiomer, allowing for the separation of the two. The resulting enantiomerically enriched bromocyclopentane (B41573) derivatives can then be utilized as building blocks in the synthesis of chiral target molecules, ensuring the desired stereochemistry in the final product.

The application of these chiral building blocks is particularly significant in the synthesis of prostaglandins (B1171923) and their analogues. researchgate.net Prostaglandins are a class of lipid compounds with diverse physiological effects, and their therapeutic applications often require specific stereoisomers. Chiral cyclopentenone building blocks, which can be accessed from this compound derivatives, are crucial intermediates in many prostaglandin (B15479496) syntheses. The stereocenter introduced early in the synthetic sequence guides the stereochemical outcome of subsequent transformations, leading to the desired enantiomerically pure prostaglandin.

Development of Novel Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. The reactivity of this compound makes it a suitable starting material for the construction of various novel fused and spirocyclic heterocyclic systems. longdom.orgorganic-chemistry.org

The bromine atom can act as an electrophilic site, reacting with binucleophilic reagents to form new heterocyclic rings fused to the cyclopentane core. For example, reaction with compounds containing two nucleophilic centers, such as diamines or amino alcohols, can lead to the formation of bicyclic structures containing nitrogen and oxygen heteroatoms. These fused heterocyclic systems are of interest due to their potential for novel biological activities.

Moreover, the ester group can be manipulated to participate in cyclization reactions. For instance, conversion of the ester to a hydrazide followed by reaction with a suitable electrophile can lead to the formation of fused pyrazole (B372694) or triazole ring systems. The diversity of available binucleophilic reagents and the varied reactivity of the functional groups on the cyclopentane ring allow for the synthesis of a wide range of novel heterocyclic scaffolds for biological screening.

Contributions to Medicinal Chemistry Research as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate extends broadly across medicinal chemistry research, contributing to the development of various therapeutic agents. nih.govnih.govnih.govmdpi.commdpi.comnuph.edu.uamdpi.comnih.gov Its role as a precursor to carbocyclic nucleoside analogues with antiviral properties is a prime example. nih.govnih.govnih.govnih.gov These analogues often function by inhibiting viral replication and have been investigated for the treatment of various viral infections.

Beyond antiviral agents, the cyclopentane scaffold derived from this starting material is found in compounds with anti-inflammatory activity. nih.govmdpi.comnuph.edu.uamdpi.comnih.gov The synthesis of certain anti-inflammatory drugs involves the construction of a substituted cyclopentane ring, where this compound can serve as a key starting point for introducing the necessary pharmacophoric features.

The versatility of this building block allows for its incorporation into a wide range of molecular frameworks, making it a valuable tool for lead discovery and optimization in drug development programs. The ability to readily modify both the substitution at the 3-position and the ester functionality provides medicinal chemists with the flexibility to systematically explore the structure-activity relationships of new compound series.

Computational and Theoretical Investigations of Methyl 3 Bromocyclopentanecarboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of molecules. nih.govdntb.gov.uanih.gov These methods model the electron density to determine the ground-state structure and energy, providing a foundation for understanding molecular behavior.

Elucidation of Electronic Structure

DFT calculations can be employed to map the electron distribution within methyl 3-bromocyclopentanecarboxylate, revealing key features that govern its reactivity. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO highlights sites prone to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Representative Organic Molecule (Illustrative)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy-0.8 eVIndicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.7 eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule.

Note: This table is illustrative and does not represent actual calculated values for this compound due to the absence of specific literature data.

Theoretical Analysis of Reaction Pathways

Theoretical calculations are invaluable for mapping the potential energy surface of a reaction, allowing for the determination of transition state structures and activation energies. nih.gov This provides a detailed, step-by-step understanding of reaction mechanisms. For this compound, theoretical studies could investigate various transformations, such as nucleophilic substitution at the carbon bearing the bromine atom or elimination reactions to form an alkene.

By modeling the energy changes as the reaction progresses, computational chemists can predict the most favorable reaction pathways and the stereochemical outcomes of such reactions. These theoretical predictions can then guide experimental work and help in the rational design of synthetic routes.

Molecular Modeling and Conformational Analysis

The flexible five-membered ring of this compound can adopt several conformations, which in turn influence its physical properties and chemical reactivity. lumenlearning.com Molecular modeling and conformational analysis are computational techniques used to identify the most stable conformations and the energy barriers between them.

The cyclopentane (B165970) ring is known to exist in non-planar conformations, primarily the "envelope" and "twist" forms, to alleviate steric strain. The positions of the bromine and methyl carboxylate substituents (axial vs. equatorial) in these conformers will have a significant impact on their relative stabilities. lumenlearning.com Computational methods can systematically explore the potential energy surface to locate all possible low-energy conformers and determine their relative populations based on the Boltzmann distribution.

Table 2: Relative Energies of Cyclopentane Conformers (Illustrative)

ConformerSubstituent Positions (3-bromo, 1-ester)Relative Energy (kcal/mol)
Envelope (C_s)Br (axial), COOCH3 (equatorial)0.5
Envelope (C_s)Br (equatorial), COOCH3 (equatorial)0.0
Twist (C_2)Br (pseudo-axial), COOCH3 (pseudo-equatorial)0.2
Twist (C_2)Br (pseudo-equatorial), COOCH3 (pseudo-equatorial)0.1

Note: This table is a hypothetical representation to illustrate the type of data obtained from conformational analysis and does not reflect actual calculated values for this compound.

Understanding the preferred conformation is critical as it can dictate the accessibility of reactive sites and influence the stereochemical course of reactions. For instance, in an elimination reaction, the dihedral angle between the bromine atom and an adjacent proton is a key factor, and this is determined by the ring's conformation.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of Methyl 3-bromocyclopentanecarboxylate in solution. The compound's structure, featuring a substituted cyclopentane (B165970) ring, gives rise to diastereomers (cis and trans isomers), which can be distinguished and characterized primarily by ¹H NMR.

The key to differentiating the cis and trans isomers lies in the vicinal coupling constant (³J) between the protons on the carbon atoms bearing the ester and bromine substituents (H-1 and H-3). Based on the Karplus relationship, the magnitude of this coupling constant is dependent on the dihedral angle between the two protons. The trans isomer, where these protons are further apart in space, is expected to exhibit a larger ³J value compared to the cis isomer. mdpi.comlibretexts.org Nuclear Overhauser effect (NOE) studies can also be employed to confirm spatial proximities and definitively assign the stereochemistry. nih.gov

¹H NMR: The proton spectrum is expected to show distinct signals for the methoxy (B1213986) group, the protons on the cyclopentane ring, and the protons alpha to the ester and bromine groups. The chemical shift of the proton attached to the bromine-bearing carbon (CH-Br) is significantly downfield due to the electronegativity of the bromine atom.

¹³C NMR: The carbon spectrum will show seven distinct resonances corresponding to the seven carbon atoms in the molecule, assuming diastereomeric purity. The carbonyl carbon of the ester group will appear furthest downfield, while the carbons of the cyclopentane ring will resonate in the aliphatic region.

The following table outlines the predicted ¹H NMR chemical shifts for the protons in this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
-OCH₃ ~3.7Singlet (s)Typical range for a methyl ester.
CH -Br~4.2 - 4.5Multiplet (m)Deshielded by the adjacent bromine atom.
CH -COOCH₃~2.8 - 3.1Multiplet (m)Deshielded by the ester group.
Ring -CH₂ -~1.7 - 2.5Multiplets (m)Complex overlapping signals from the three methylene (B1212753) groups on the cyclopentane ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule. For this compound, these methods can confirm the presence of the ester and the carbon-bromine bond.

The most prominent absorption band in the IR spectrum is expected to be the strong C=O stretching vibration of the ester group. chemicalbook.com Other characteristic bands include the C-O stretching of the ester and the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum. While powerful for functional group identification, the IR spectra of the cis and trans isomers are often very similar, making it difficult to distinguish them using this method alone. mdpi.com

The table below lists the expected characteristic vibrational frequencies.

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C=O Stretch (Ester)~1735Strong
C-O Stretch (Ester)1100 - 1300Medium-Strong
C-Br Stretch500 - 650Medium

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of this compound. The most distinctive feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. nist.gov This results in the molecular ion (M⁺) appearing as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2), which is a definitive indicator for the presence of a single bromine atom in the molecule.

Electron ionization (EI) mass spectrometry would also provide information about the molecule's structure through its fragmentation pattern. The fragmentation is governed by the formation of the most stable carbocations. chemguide.co.ukscribd.com

Predicted key fragmentation pathways include:

Loss of a methoxy radical (•OCH₃): Leads to the [M - 31]⁺ ion.

Loss of the carbomethoxy group (•COOCH₃): Results in the [M - 59]⁺ ion.

Loss of a bromine radical (•Br): Forms the [M - 79/81]⁺ ion. libretexts.org

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the functional groups. youtube.com

Ion (m/z)IdentityNotes
208/210[C₇H₁₁BrO₂]⁺Molecular ion peak (M⁺), showing the characteristic 1:1 isotopic pattern for bromine.
177/179[M - OCH₃]⁺Loss of the methoxy group.
129[M - Br]⁺Loss of the bromine atom, resulting in a single peak (no isotopic pattern).
69[C₅H₉]⁺Cyclopentyl cation, from loss of both substituents.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique can provide precise information on bond lengths, bond angles, and, most importantly, the absolute stereochemistry of the molecule.

For this compound, a successful single-crystal X-ray diffraction analysis would definitively distinguish between the cis and trans isomers. The analysis would reveal the relative positions of the bromine atom and the methyl carboxylate group on the cyclopentane ring. However, this method is contingent upon the ability to grow a single, high-quality crystal of the compound, which can be a significant challenge.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the cis and trans isomers of this compound, assessing the purity of a sample, and monitoring reaction progress.

Gas Chromatography (GC)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of components in a mixture. A mid-polarity capillary column would likely be effective in separating the cis and trans diastereomers based on subtle differences in their boiling points and interactions with the stationary phase. The retention times would be used for quantification, while the mass spectra would confirm the identity of each isomeric peak.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the separation and purification of the isomers. Unlike GC, HPLC is performed at or near ambient temperature, which is advantageous for compounds that might be thermally sensitive.

Normal-Phase HPLC: Using a polar stationary phase (e.g., silica) and a non-polar mobile phase could provide excellent separation of the cis and trans diastereomers, as this mode is particularly sensitive to differences in the spatial arrangement of polar functional groups.

Q & A

Basic: What are the recommended synthetic strategies for Methyl 3-bromocyclopentanecarboxylate, and how can reaction efficiency be optimized?

Answer:
this compound can be synthesized via bromination of methyl cyclopentanecarboxylate using brominating agents like N-bromosuccinimide (NBS) under radical initiation. Key optimization parameters include:

  • Catalyst selection : Use light or AIBN (azobisisobutyronitrile) to initiate radical pathways .
  • Solvent choice : Polar aprotic solvents (e.g., CCl₄) enhance bromine atom transfer efficiency.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
    Database tools like REAXYS or PISTACHIO can predict feasible routes and validate intermediates .

Basic: How should researchers characterize the structural purity of this compound?

Answer:
Use a combination of analytical techniques:

  • NMR : ¹H and ¹³C NMR to confirm bromine substitution at the 3-position and ester functionality.
  • IR spectroscopy : Detect ester carbonyl (~1740 cm⁻¹) and C-Br stretching (~600 cm⁻¹) .
  • GC-MS/HPLC : Quantify purity (>95% by GC) and identify trace impurities.
    Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) for validation.

Basic: What safety protocols are critical for handling this compound in the lab?

Answer:

  • Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis or decomposition .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions?

Answer:
The C-Br bond in the cyclopentane ring enables Suzuki-Miyaura or Negishi couplings. Key considerations:

  • Steric effects : The cyclopentane ring’s rigidity may slow transmetallation; use bulky ligands (e.g., SPhos) to enhance selectivity.
  • Electronic effects : Electron-withdrawing ester groups activate the C-Br bond for oxidative addition to Pd(0) catalysts.
    Optimize solvent (e.g., THF/DMF mixtures) and base (K₂CO₃) to minimize ester hydrolysis .

Advanced: What methodological approaches resolve contradictions in reported reaction yields for ester bromination?

Answer:
Discrepancies often arise from:

  • Radical scavengers : Trace O₂ or inhibitors in reagents can suppress bromination. Use degassed solvents and inert atmospheres .
  • Regioselectivity : Competing bromination at alternative positions (e.g., 2- or 4-) can occur. Validate regiochemistry via NOESY NMR or X-ray crystallography.
    Systematic DOE (Design of Experiments) can isolate critical variables (e.g., initiator concentration) .

Advanced: How can this compound serve as a precursor in natural product synthesis?

Answer:
The compound’s strained cyclopentane ring and bromine make it valuable for:

  • Ring-opening reactions : Nucleophilic attack (e.g., by Grignard reagents) generates functionalized intermediates.
  • Heterocycle synthesis : Intramolecular cyclization with amines or thiols yields pyrrolidine or thiolane derivatives.
    Monitor reaction progress via TLC (silica gel, hexane/EtOAc eluent) and optimize stoichiometry to avoid dimerization .

Advanced: What catalytic systems improve the enantioselective functionalization of this compound?

Answer:
Chiral Pd or Ni catalysts enable asymmetric transformations:

  • Buchwald-Hartwig amination : Use Josiphos ligands for C-N bond formation with >90% ee.
  • Kinetic resolution : Enzymatic catalysts (e.g., lipases) can hydrolyze the ester selectively, leaving the desired enantiomer intact.
    Characterize enantiomeric excess via chiral HPLC or polarimetry .

Advanced: How do solvent polarity and temperature affect the stability of this compound?

Answer:

  • Polar solvents : Accelerate hydrolysis of the ester group; use non-polar solvents (e.g., hexane) for long-term storage .
  • Temperature : Decomposition above 80°C releases HBr; monitor via TGA (thermogravimetric analysis).
    Conduct accelerated stability studies (40°C/75% RH for 6 months) to model shelf-life .

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